
Naratriptan hydrochloride
Overview
Description
Naratriptan Hydrochloride is a selective serotonin receptor agonist belonging to the triptan class of drugs. It is primarily used for the acute treatment of migraine attacks with or without aura in adults . The compound is known for its high affinity for the 5-hydroxytryptamine1 (5-HT1) receptor subtype, which plays a crucial role in its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naratriptan Hydrochloride can be synthesized through various methods. One common approach involves the reaction of 4-hydrazino-N-methyl-benzenethanesulfonamide with 1-methyl-4-piperidineacetaldehyde in a mixture of water and hydrochloric acid. This reaction yields a hydrazone compound, which is then treated with polyphosphate ester in chloroform to obtain the crude Naratriptan base .
Industrial Production Methods: Industrial production of this compound often involves optimization of the synthetic routes to ensure high yield and purity. Techniques such as lyophilization and the use of fast-disintegrating tablet formulations have been explored to enhance the drug’s bioavailability and onset of action .
Chemical Reactions Analysis
Acid and Base-Induced Degradation
Naratriptan hydrochloride is susceptible to degradation under both acidic and basic conditions .
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Acidic Conditions: In 0.1N HCl, approximately 70% degradation was observed when this compound was kept at reflux for 8 hours. When the conditions were made milder using 0.01N HCl at reflux, about 25% degradation was observed after 2 hours. The retention time for the drug was approximately 5.0 minutes, while the degradant had a retention time of approximately 5.5 minutes .
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Basic Conditions: this compound is highly unstable in alkaline medium. In 0.1N NaOH, about 70% degradation was observed when the drug was kept at reflux for 8 hours. Under milder conditions (0.01N NaOH at 60°C), 20% degradation was observed after 8 hours. A minor degradation product appeared at approximately 5.6 minutes .
Degradation under Neutral Conditions
Under neutral conditions, significant degradation of this compound occurs when refluxed in water for 8 hours at 100°C, with about 35% degradation observed. The degradant peak was observed at a retention time of ~5.60 minutes, while the drug's retention time was ~5.0 minutes. The retention time of the degradant peak in acid, alkali, and water was similar .
Oxidative Degradation
This compound was found to be stable in 50% H2O2 at room temperature for 24 hours, and no degradation was observed even when the time was extended to 48 hours .
Thermal and Photolytic Stability
This compound is stable under dry heat and photolytic conditions .
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Dry Heat: The drug was subjected to dry heat at 60°C for 24 hours, and no degradation peak was observed. Increasing the time to 48 hours also showed no degradation .
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Photolytic Degradation: Exposing the drug sample to sunlight for 24 hours did not result in any degradation .
Data Table of Degradation Studies
Condition | Degradation Level | Time/Duration | Temperature |
---|---|---|---|
0.1N HCl | ~70% | 8 hours | Reflux |
0.01N HCl | ~25% | 2 hours | Reflux |
0.1N NaOH | ~70% | 8 hours | Reflux |
0.01N NaOH | ~20% | 8 hours | 60°C |
Neutral (Water) | ~35% | 8 hours | 100°C |
50% H2O2 | No Degradation | 48 hours | Room Temp |
Dry Heat | No Degradation | 48 hours | 60°C |
Photolytic (Sunlight) | No Degradation | 24 hours | Ambient |
Advantages of newer processes for preparation of this compound
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Provides this compound in high yield and high purity.
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More suitable for scaled-up operations as it involves fewer number of steps.
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Avoids use of column chromatography.
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Avoids use of expensive reagents like N-methyl-4-piperidine acetaldehyde.
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It is simple, economical and industrially feasible process for the preparation this compound.
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Involves use of easily available raw materials and low operating cost, overcoming the problems of handling the reactants and reagents as used in the prior art.
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Conversion of compound (VIII) to this compound which reduces number of steps of the process and results in high yield of the desired product.
Key attributes
Scientific Research Applications
Medical Uses
Migraine Treatment
Naratriptan is specifically indicated for treating acute migraine attacks. It is effective in alleviating symptoms such as severe headaches, nausea, and sensitivity to light and sound. Clinical studies have demonstrated that naratriptan is effective in reducing migraine symptoms significantly compared to placebo, with a reported efficacy rate of approximately 68% in providing headache relief within four hours post-administration at a dose of 2.5 mg .
Mechanism of Action
The mechanism by which naratriptan operates involves binding to serotonin receptors in the brain. By activating the 5-HT1B receptors on vascular smooth muscle, naratriptan induces vasoconstriction, which counteracts the vasodilation that occurs during a migraine attack. Additionally, its action on 5-HT1D receptors inhibits the trigeminal nerve system's activity, further contributing to its anti-migraine effects .
Efficacy and Comparative Studies
A meta-analysis encompassing multiple clinical trials has shown that while naratriptan is less effective than other triptans like sumatriptan and rizatriptan, it still demonstrates significant efficacy over placebo. Specifically, naratriptan has been shown to be well-tolerated with a lower incidence of adverse events compared to other triptans .
Comparative Efficacy Table
Drug | Dose (mg) | Efficacy Rate (%) | Adverse Event Incidence (%) |
---|---|---|---|
Naratriptan | 2.5 | 68 | Lower than sumatriptan |
Sumatriptan | 100 | Higher | Higher than naratriptan |
Rizatriptan | Varies | Comparable | Higher than naratriptan |
Stability Studies
Research has also focused on the stability of this compound under various conditions. A study utilizing High-Performance Liquid Chromatography (HPLC) revealed that naratriptan is unstable in acidic and alkaline conditions but remains stable in neutral environments and under photolytic exposure. This information is crucial for formulating effective pharmaceutical preparations .
Case Studies
Several case studies highlight the practical applications of naratriptan in clinical settings:
- Patient Satisfaction Study : A study assessing patient satisfaction with naratriptan treatment showed an increase from 47% to 75% after three migraine treatments, indicating a strong preference for this medication among users .
- Efficacy Over Time : In a randomized trial comparing various dosages of naratriptan, patients reported sustained headache relief at intervals up to 24 hours post-dose without requiring rescue medication .
- Comparative Effectiveness : A direct comparison between naratriptan and sumatriptan indicated that while initial efficacy was lower for naratriptan, both drugs provided similar effectiveness over a 24-hour period with differing side effect profiles .
Mechanism of Action
Naratriptan Hydrochloride exerts its effects by selectively binding to 5-HT1B and 5-HT1D receptors. This binding leads to vasoconstriction of cranial blood vessels, inhibition of trigeminal nerve activation, and reduction of neuropeptide release. These actions collectively contribute to the relief of migraine symptoms .
Comparison with Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, known for its rapid onset of action.
Rizatriptan: Similar to Naratriptan but with a slightly different receptor affinity profile.
Zolmitriptan: Another member of the triptan class with a different pharmacokinetic profile
Uniqueness of Naratriptan Hydrochloride: this compound is unique due to its longer half-life compared to other triptans, which allows for sustained relief from migraine symptoms. Additionally, its high selectivity for 5-HT1B and 5-HT1D receptors minimizes side effects associated with non-selective serotonin receptor agonists .
Biological Activity
Naratriptan hydrochloride is a selective agonist for the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors, primarily used in the treatment of migraine headaches. Its biological activity is characterized by its effects on vascular contraction and trigeminal nerve activity, making it an effective agent for alleviating migraine symptoms.
Naratriptan exerts its pharmacological effects primarily through selective agonism of the 5-HT1B and 5-HT1D receptors:
- Vasoconstriction : Naratriptan causes vasoconstriction of cranial blood vessels, which is crucial in counteracting the vasodilation associated with migraines. It has a high affinity for human recombinant 5-HT1B receptors (pKi = 8.7) and moderate affinity for 5-HT1D receptors (pKi = 8.3) .
- Inhibition of Neurogenic Inflammation : It inhibits neurogenic plasma protein extravasation in the dura mater, contributing to its anti-migraine effects .
Pharmacokinetics
Naratriptan demonstrates favorable pharmacokinetic properties:
- Bioavailability : Approximately 70% to 95% oral bioavailability in animal models .
- Half-life : Ranges from 5 to 8 hours, allowing for effective dosing intervals .
- Metabolism : Primarily metabolized by cytochrome P450 isoenzymes, resulting in inactive metabolites, with about 50% of the administered dose excreted unchanged in urine .
Efficacy and Clinical Studies
Clinical studies have shown that naratriptan is effective in treating acute migraine attacks:
- Onset of Action : Efficacy begins within one hour, peaking at around four hours post-administration .
- Comparative Efficacy : While initial efficacy may be slightly lower than that of sumatriptan, overall efficacy over a 24-hour period is comparable .
Case Studies and Research Findings
Research has consistently demonstrated naratriptan's effectiveness in various patient populations:
- A study involving healthy elderly subjects indicated a reduced clearance rate, suggesting dosage adjustments may be necessary for this demographic .
- Gender differences were noted, with females exhibiting higher plasma concentrations compared to males, possibly due to hormonal influences or contraceptive use .
Summary of Biological Activity
Biological Activity Aspect | Description |
---|---|
Receptor Affinity | High affinity for 5-HT1B/1D receptors; weak affinity for other serotonin subtypes. |
Vasoconstriction | Effective in constricting cranial blood vessels; EC50 values of ~0.11 µM (basilar artery). |
Neurogenic Inhibition | Inhibits plasma protein extravasation in the dura mater; ID50 = 4.1 µg/kg in rats. |
Bioavailability | High oral bioavailability (70%-95%); significant absorption post-administration. |
Metabolism | Metabolized by multiple cytochrome P450 enzymes; predominantly eliminated via urine. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the chromatographic purity of naratriptan hydrochloride, and how are system suitability parameters validated?
The United States Pharmacopeia (USP) monograph outlines a gradient HPLC method using a C18 column (4.6 mm × 15 cm, 4-µm packing L1) with a mobile phase of ammonium phosphate buffer and variable mixtures of Solutions A/B. Key parameters include:
- Column temperature: 40°C
- Flow rate: 1.5 mL/min
- Detection wavelength: 225 nm System suitability requires resolution (R ≥ 1.5) between naratriptan and its related compound B (RT ~1.04) using a resolution mixture. Quantification employs relative response factors for impurities, calculated as , where is the impurity-specific correction factor .
Q. How can researchers differentiate this compound from its nitroso impurities during stability studies?
Stability-indicating HPTLC and HPLC methods are validated to separate naratriptan from impurities like 3-(1-methylpiperidin-4-yl)-1H-indole (related compound A) and nitroso derivatives. For example, a HPTLC method uses silica gel plates with a mobile phase of toluene:ethyl acetate:methanol:ammonia (6:4:1:0.5), achieving baseline separation. Forced degradation studies (acid/alkali/oxidative conditions) confirm method robustness .
Q. What are the critical parameters for validating this compound assay methods under ICH guidelines?
The assay method (USP) uses isocratic HPLC with a C18 column (3-µm packing L11), triethylamine phosphate buffer-isopropyl alcohol (9:1), and detection at 282 nm. Validation requires:
- Linearity (R² ≥ 0.999) over 80–120% of target concentration (0.11 mg/mL)
- Precision (RSD ≤ 1.5% for replicate injections)
- Accuracy (98–102% recovery in spiked samples) .
Advanced Research Questions
Q. How can D-optimal mixture design optimize this compound formulations, and what variables are prioritized?
D-optimal design is used to optimize fast-disintegrating tablets by evaluating excipient ratios (e.g., disintegrants, binders). For example, a study varied microcrystalline cellulose (30–50%), crospovidone (5–15%), and mannitol (40–60%) to minimize disintegration time (<30 seconds) and maximize hardness (>4 kg/cm²). Model validation via ANOVA confirmed significance (p < 0.05) for disintegrant concentration and compression force .
Q. How do contradictory data on impurity profiles arise in this compound batches, and how can they be resolved?
Discrepancies in impurity levels (e.g., related compound B vs. A) may stem from synthesis pathways or storage conditions. A 2006 USP revision resolved confusion by standardizing buffer concentrations (0.05 M ammonium phosphate) and gradient elution protocols. Researchers should cross-validate batches using both USP methods and LC-MS to trace impurity sources (e.g., oxidation byproducts) .
Q. What methodologies are recommended for assessing naratriptan’s 5-HT1B/1D receptor binding kinetics in preclinical models?
Radioligand displacement assays using [³H]serotonin in transfected HEK293 cells quantify binding affinity (Kd) and selectivity. For example, naratriptan exhibits Kd values of 6.2 nM (5-HT1B) and 8.7 nM (5-HT1D), with >100-fold selectivity over 5-HT2/3 receptors. Functional assays (e.g., cAMP inhibition in trigeminal ganglia) confirm receptor activation efficacy (EC50 ~10 nM) .
Q. Data Contradictions and Methodological Gaps
Q. Why do HPLC methods for this compound in USP monographs vary in detection wavelength (225 nm vs. 282 nm)?
The 225 nm method (for purity) maximizes sensitivity for low-abundance impurities, while the 282 nm method (for assay) avoids interference from excipients in formulated products. Researchers must select methods based on sample type (API vs. tablet) .
Q. How does deuterium labeling (e.g., Naratriptan D3 Hydrochloride) impact pharmacokinetic studies?
Deuterated analogs are used as internal standards in LC-MS to correct for matrix effects. For example, Naratriptan D3 (HY-B0197AS) improves quantification accuracy in plasma samples by matching the analyte’s ionization efficiency, reducing variability in AUC calculations .
Properties
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZYKMQFAUBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049064 | |
Record name | Naratriptan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143388-64-1 | |
Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143388-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naratriptan hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143388641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naratriptan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NARATRIPTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X8X4P12Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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